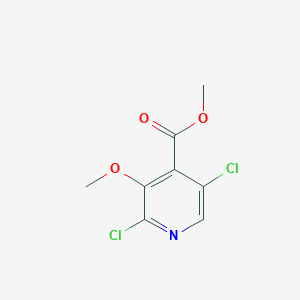

Methyl 2,5-dichloro-3-methoxyisonicotinate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

- Methyl 2,5-dichloro-3-methoxyisonicotinate has not been specifically studied, but related compounds have been synthesized for various purposes. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, an intermediate compound of pyrimidine, was synthesized using methyl methoxyacetate and other raw materials, showing a total yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).

- Another related compound, dichloroisoeverninic acid, has been synthesized from methyl orsellinate in five steps, yielding a 40% overall yield. This compound is a constituent of various antibiotics and a food additive (J. Dornhagen & H. Scharf, 1985).

Chemical Reactions and Mechanisms

- The thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a compound similar in structure to methyl 2,5-dichloro-3-methoxyisonicotinate, leads to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, indicating a novel eliminative rearrangement mechanism (R. Gillespie et al., 1979).

Theoretical and Experimental Studies

- Reactions of methyl 2,5-dichlorobenzoate, a compound similar to methyl 2,5-dichloro-3-methoxyisonicotinate, with sulfur-centered nucleophiles have been explored, yielding mono- and disubstitution products. These reactions, conducted in liquid ammonia, have implications for potential herbicides with reduced environmental toxicity. Theoretical studies provide insights into the reactivity based on geometries and spin densities of radical anions (Jorge G. Uranga et al., 2012).

Applications in Biological Chemistry

- Synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms, utilized for producing antibodies to organophosphate pesticides, demonstrates the versatility of methoxyacetic acid derivatives in bioconjugate chemistry. These haptens, when conjugated to proteins, can be used as antigens for preparing polyclonal sera against various organophosphate pesticides (W. ten Hoeve et al., 1997).

Safety And Hazards

When handling “Methyl 2,5-dichloro-3-methoxyisonicotinate”, it’s important to take several safety precautions. These include avoiding contact with air and any possible contact with water due to the risk of a violent reaction and possible flash fire . It’s also recommended to handle it under inert gas and protect it from moisture . The container should be kept tightly closed .

Eigenschaften

IUPAC Name |

methyl 2,5-dichloro-3-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3/c1-13-6-5(8(12)14-2)4(9)3-11-7(6)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWVIMXSSFZVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dichloro-3-methoxyisonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

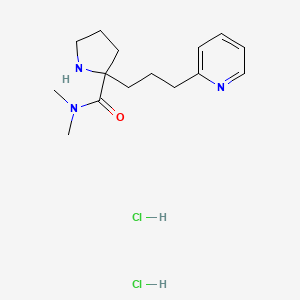

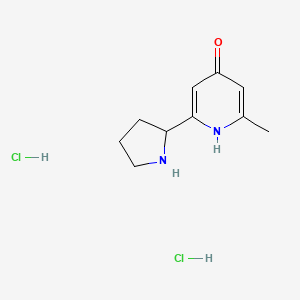

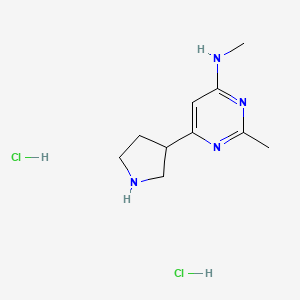

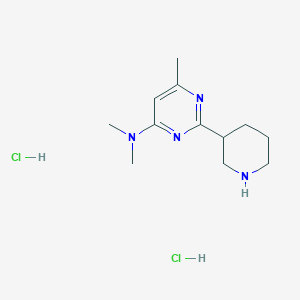

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)

![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)

![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)

![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)

![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)